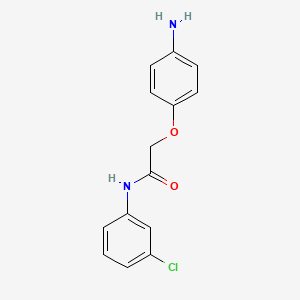

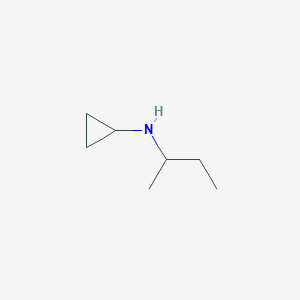

![molecular formula C31H30N2 B1369442 2,6-二苯甲基-2,6-二氮杂螺[3.3]庚烷 CAS No. 913814-37-6](/img/structure/B1369442.png)

2,6-二苯甲基-2,6-二氮杂螺[3.3]庚烷

描述

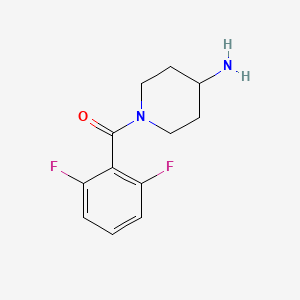

“2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane” is a chemical compound with the molecular formula C31H30N2 . It is a structural surrogate of piperazine .

Synthesis Analysis

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The synthesis of 1-substituted 2,6-diazaspiro[3.3]heptane has also been described, which affords excellent yields (up to 89%) and high diastereomeric ratios (dr up to 98:2) and delivers differentially protected amines within the products .

Molecular Structure Analysis

The molecular structure of “2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane” contains a total of 68 bonds, including 38 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 24 aromatic bonds, 2 four-membered rings, 4 six-membered rings, 2 tertiary amines (aliphatic), and 2 Azetidines .

Chemical Reactions Analysis

The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .

Physical And Chemical Properties Analysis

The average mass of “2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane” is 430.583 Da and the monoisotopic mass is 430.240906 Da .

科学研究应用

Application 1: Synthesis and Structures of Ligand Systems

- Summary of the Application: This research focuses on the synthesis and structures of sterically encumbered 2,6-dibenzhydryl-4-methylphenyl derived ligand systems .

- Methods of Application: The bulky 2,6-dibenzhydryl-4-methylaniline undergoes diazotization upon treatment with H2SO4/NaNO2, which upon further reaction with KI affords 1-iodo-2,6-dibenzhydryl-4-methylbenzene .

- Results or Outcomes: The new products were isolated in moderate to good yield and characterized by spectroscopic (IR, ESI-mass, NMR, UV-Vis) and microanalytical (CHN) techniques, in addition to a single crystal X-ray diffraction study .

Application 2: Cu(II) Diimine Catalyzed Click Reactions

- Summary of the Application: This research presents two mild Cu(II) diimine catalyzed click reactions that are efficient, robust, and additive-free one-pot procedures to isolate carbazole decorated 1,2,3-triazoles with high regioselectivity .

- Methods of Application: The Cu(II) diimine complex [(L)Cu(OAc)2(OH2)], where L = N-(2-pyridinylmethylene)-2,6-dibenzhydryl-4-methoxylamine, was synthesized and characterized. The click reactions were demonstrated between 9-(2-propynyl)-carbazole and aryl azide using catalyst 1 at room temperature in water .

- Results or Outcomes: The structural details of carbazole decorated 1,2,3-triazoles were elucidated using single-crystal X-ray diffraction and NMR techniques .

Application 3: Development of Synthetic Routes

- Summary of the Application: This research focuses on the development of synthetic routes for the preparation of 2,6-disubstituted spiro[3.3]heptanes .

- Methods of Application: The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought-after spiro compounds with low to moderate yields throughout the multi-step synthesis .

- Results or Outcomes: The [2+2] cycloadditions offered low turnovers and chromatography was required for purification .

Application 4: Development of Synthetic Routes

- Summary of the Application: This research focuses on the development of synthetic routes for the preparation of 2,6-disubstituted spiro[3.3]heptanes .

- Methods of Application: The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the sought-after spiro compounds with low to moderate yields throughout the multi-step synthesis .

- Results or Outcomes: The [2+2] cycloadditions offered low turnovers and chromatography was required for purification .

Application 5: Use in Medicinal Chemistry

- Summary of the Application: 2,6-Diazaspiro[3.3]heptane has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of 2,6-Diazaspiro[3.3]heptane and its use as a structural surrogate of piperazine .

- Results or Outcomes: The outcomes of this application are not detailed in the source, but it is implied that the use of 2,6-Diazaspiro[3.3]heptane as a structural surrogate of piperazine has potential applications in the field of medicinal chemistry .

属性

IUPAC Name |

2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)32-21-31(22-32)23-33(24-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVDPYLKLAKPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)CN(C2)C(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582107 | |

| Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane | |

CAS RN |

913814-37-6 | |

| Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

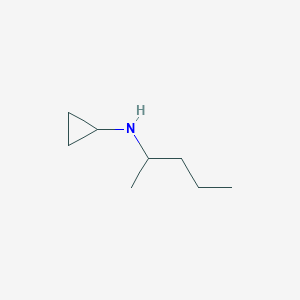

![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)

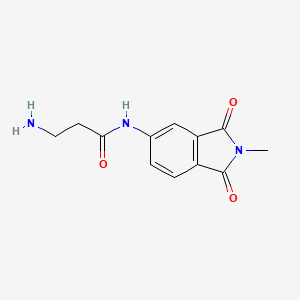

![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)

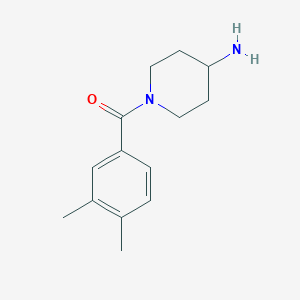

![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)